molecular formula C24H21N3O5 B4164695 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione

3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione

Cat. No. B4164695
M. Wt: 431.4 g/mol
InChI Key: DNJRSFJHDKFXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione, also known as MNPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. MNPD is a member of the imidazolidinedione family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione is not fully understood, but research suggests that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and proliferation. 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Research has shown that 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione exhibits a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and modulation of gene expression. 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as topoisomerase IIα and protein kinase C. In addition, 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione for lab experiments is its potent antitumor activity against a variety of cancer cell lines, making it a valuable tool for studying cancer biology and developing new cancer therapies. However, 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione also has several limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.

Future Directions

There are several future directions for research on 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione, including:
1. Further elucidation of the mechanism of action of 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione, including its effects on signaling pathways and gene expression.
2. Development of more efficient synthesis methods for 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione to improve its yield and purity.
3. Exploration of the potential therapeutic applications of 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione for a range of inflammatory and oxidative stress-related diseases.
4. Investigation of the potential synergistic effects of 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione with other anticancer agents.
5. Development of 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione derivatives with improved solubility and selectivity for cancer cells.
In conclusion, 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.

Scientific Research Applications

3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Research has shown that 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-17-12-13-20(27(30)31)21(16-17)32-15-14-26-22(28)24(25-23(26)29,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJRSFJHDKFXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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